molecular formula C11H12BrN5O B2760221 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 375837-72-2

4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

Cat. No.: B2760221
CAS No.: 375837-72-2
M. Wt: 310.155
InChI Key: HDUULMLYSVOZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole-Benzohydrazide Research

The exploration of pyrazole-benzohydrazide hybrids represents a pivotal advancement in heterocyclic chemistry. Pyrazole derivatives first gained scientific attention in the late 19th century with Hans von Pechmann’s pioneering synthesis of pyrazole from acetylene and diazomethane. This foundational work laid the groundwork for subsequent modifications, including the integration of benzohydrazide moieties. The combination of pyrazole’s heterocyclic stability with benzohydrazide’s hydrogen-bonding capacity emerged as a strategic approach in the mid-20th century to enhance molecular interactions in pharmacological targets.

The specific structural motif of 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide evolved from systematic efforts to optimize bioactivity through halogenation and functional group positioning. Early studies in the 1990s demonstrated that bromine substitution at the pyrazole C4 position significantly improved electrophilic character while maintaining aromatic stability. Concurrent advancements in hydrazide chemistry enabled precise modifications to the benzohydrazide component, creating a versatile scaffold for drug discovery applications.

Key Historical Milestones in Pyrazole-Benzohydrazide Research
1898: Pechmann synthesizes pyrazole core structure
1950s: First reports of benzohydrazide-pyrrole hybrids
1990s: Systematic bromination studies on pyrazole derivatives
2000s: Development of modern coupling techniques for hybrid synthesis

Evolution of Academic Interest in Amino-Bromopyrazole Derivatives

Academic interest in amino-bromopyrazole derivatives intensified following structural analyses revealing their dual functionality:

  • Bromine’s Electronic Effects : The electronegative bromine atom at C4 induces electron withdrawal, polarizing the pyrazole ring and enhancing reactivity toward nucleophilic agents.
  • Amino Group Versatility : The C3 amino group serves as a hydrogen bond

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c12-9-6-17(16-10(9)13)5-7-1-3-8(4-2-7)11(18)15-14/h1-4,6H,5,14H2,(H2,13,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUULMLYSVOZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328078
Record name 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

375837-72-2
Record name 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the amino and bromo groups: The amino group can be introduced via nucleophilic substitution, while the bromine atom can be added through electrophilic bromination.

    Attachment of the benzohydrazide moiety: This step involves the reaction of the pyrazole derivative with benzohydrazide under appropriate conditions, such as in the presence of a base or an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be employed in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrogenated derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Medicinal Chemistry

4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide has been explored for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties. For instance, microbiological assays have reported minimum inhibitory concentrations (MICs) as low as 32 μg/ml against various bacterial strains.
  • Anticancer Properties : In vitro studies indicate that the compound can inhibit tumor cell growth. Mechanistic studies suggest that it modulates enzyme activities involved in cell proliferation and apoptosis .

Biological Studies

The compound is utilized in various biological research applications:

  • Enzyme Inhibition Studies : It serves as a valuable tool for studying enzyme-ligand interactions, particularly in the context of acetylcholinesterase activity modulation, which is crucial for understanding neurodegenerative diseases.
  • Oxidative Stress Research : The ability of this compound to scavenge free radicals indicates its potential use in research focused on oxidative stress-related conditions .

Material Science

In materials science, the compound's unique properties allow it to be used in developing new materials:

  • Conductive Polymers : Its structural features enable the synthesis of conductive polymers with enhanced electrical properties, which are critical for applications in electronics and sensors .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. Results showed that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics.

Case Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines demonstrated that the compound inhibited cell growth significantly. The study highlighted its mechanism involving apoptosis induction and modulation of cell cycle progression, making it a candidate for further development as an anticancer agent.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
3-Amino-4-bromo-1H-pyrazoleContains a pyrazole ring and amino groupLower reactivity due to lack of benzohydrazide linkage
Benzohydrazide DerivativesBenzohydrazide moietyVarying biological activities based on substituents
Pyrazole-based AntimicrobialsPyrazole ring with different substituentsEnhanced antimicrobial properties depending on modifications

Mechanism of Action

The mechanism of action of 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The benzohydrazide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Features Reported Activity/Properties References
Target Compound : 4-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide C₁₁H₁₂BrN₅O 310.15 Bromo-pyrazole, amino group, benzohydrazide backbone Kinase inhibition scaffold
B2 : 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide C₁₉H₁₉FN₄O₂ 355.16 Fluorobenzyl, phthalazinone, propyl hydrazide Not specified (structural analog)
6f : (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-chlorobenzylidene)benzohydrazide C₂₂H₁₇ClN₆O 404.11 Chlorobenzylidene, benzimidazole linkage, hydrazone Multi-kinase inhibition
Compound : 4-[(3-Amino-4-bromo-pyrazolyl)methyl]-N′-[(Z)-(2,4-dichloro-5-hydroxyphenyl)methylene]benzohydrazide C₁₈H₁₄BrCl₂N₅O₂ 483.15 Dichlorohydroxyphenyl, Z-configuration, bromo-pyrazole Antiparasitic activity (potential)
Compound : 3-(4-Bromo-3-methyl-pyrazolyl)-N′-[(Z)-(2-chloro-3-methylphenyl)methylene]propanehydrazide C₁₇H₁₉BrClN₅O 432.73 Bromo-methylpyrazole, chlorophenyl, propanehydrazide chain Not specified (structural diversity)
LN-2 : 4-((7-Chloroquinolin-4-yl)amino)benzohydrazide C₁₆H₁₃ClN₄O 312.75 Chloroquinoline, benzohydrazide linkage Antibacterial scaffold
Key Observations:

Substituent Impact on Molecular Weight : The target compound (310.15 Da) is smaller than analogs like 6f (404.11 Da) and the compound (483.15 Da), primarily due to the absence of extended aromatic systems (e.g., benzimidazole in 6f ) or bulky halogenated phenyl groups .

Hydrazide Linkage Variations : The propanehydrazide chain in Compound introduces conformational flexibility compared to the rigid benzohydrazide backbone of the target compound .

Research Findings and Bioactivity

Kinase Inhibition Potential
  • Target Compound : The bromo-pyrazole and benzohydrazide core are structurally analogous to kinase inhibitor scaffolds. Bromine’s electron-withdrawing nature may enhance binding to ATP pockets in kinases .
  • 6f and 6g : Demonstrated multi-kinase inhibition (e.g., VEGFR2, EGFR) due to the benzimidazole-hydrazone hybrid structure. The chlorobenzylidene group in 6f contributed to IC₅₀ values <1 μM for specific kinases, suggesting halogenation is critical for potency .
Antimicrobial and Antiparasitic Activity
  • Compound: The dichlorohydroxyphenyl group may target parasitic enzymes (e.g., Trypanosoma brucei CYP51), similar to VNI derivatives with IC₅₀ values in the nanomolar range .
Physicochemical Properties
  • Melting Points : Analogs like 6f (271°C) and 6g (290°C) have higher melting points than the target compound, likely due to enhanced hydrogen bonding from benzimidazole and hydrazone groups .

Biological Activity

The compound 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is a derivative of pyrazole known for its diverse biological activities. Pyrazole derivatives have gained significant attention due to their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC10H11BrN6
Molecular Weight284.14 g/mol
IUPAC NameThis compound
CAS Number[To be determined]

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:

1. Antitumor Activity
Studies have demonstrated that pyrazole derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against BRAF(V600E) mutations, which are prevalent in melanoma and other cancers .

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in experimental models. For example, it has been tested against carrageenan-induced edema in mice, demonstrating significant reduction comparable to standard anti-inflammatory drugs .

3. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit antimicrobial properties against various bacterial and fungal strains. The compound's structure may enhance its ability to disrupt microbial cell membranes, leading to cell lysis .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives revealed that those with similar structural motifs to this compound showed promising results against cancer cell lines such as A375 (melanoma) and MCF7 (breast cancer). The compounds were tested using MTT assays, demonstrating IC50 values in the low micromolar range .

Case Study 2: Anti-inflammatory Activity

In another study, a derivative was administered to mice subjected to inflammatory stimuli. The results indicated that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. The presence of bromine at the 4-position on the pyrazole ring enhances lipophilicity and biological activity. Modifications at the benzohydrazide moiety also contribute to improved potency against specific biological targets .

The proposed mechanism for the antitumor activity includes inhibition of key enzymes involved in cancer cell proliferation. For instance, some studies suggest that these compounds may act as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cancer signaling pathways .

Q & A

Q. What are the common synthetic routes for 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide, and how are intermediates validated?

  • Methodological Answer : The compound can be synthesized via multi-step reactions. A typical route involves: (i) Cyclization of hydrazide precursors using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the pyrazole core . (ii) Reductive amination or nucleophilic substitution for introducing the bromo and amino substituents on the pyrazole ring . Intermediates are validated using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., hydrazide C=O stretch at ~1650 cm⁻¹) . Purity is assessed via HPLC, and mass spectrometry (HRMS) confirms molecular weight .

Q. What techniques are used for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving 3D conformation. Single-crystal diffraction (CuKα radiation, 100 K) determines bond lengths/angles and hydrogen-bonding networks (e.g., R₂²(6) and R₂²(10) motifs in benzohydrazides) . SHELX programs (SHELXL for refinement) are standard for solving crystal structures, with validation using R-factors (<0.05) and residual electron density maps . NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and NH₂ groups (δ 4.5–5.5 ppm) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

  • Methodological Answer : For disordered regions, occupancy refinement in SHELXL partitions anisotropic displacement parameters (ADPs) . Twinning is addressed using HKLF 5 mode in SHELX, with BASF parameters to model twin domains . Validation tools like PLATON check for missed symmetry and correct space group assignments . Hydrogen-bonding ambiguities are resolved via DFT calculations (B3LYP/6-31G(d,p)) to compare interaction energies .

Q. How do hydrogen-bonding and lattice energy contributions influence the compound’s stability?

  • Methodological Answer : Hydrogen bonds (N–H⋯O/N) stabilize crystal packing, forming infinite chains (e.g., [001] direction in monoclinic C2/c systems) . Lattice energy (estimated via DFT) partitions into electrostatic (≈50%), dispersion (≈40%), and polarization (≈10%) components. For example, a total lattice energy of ~215 kJ/mol was calculated for a benzohydrazide analog, with dispersion dominating non-polar interactions .

Q. What strategies optimize pharmacological activity while minimizing toxicity?

  • Methodological Answer : (i) Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole ring (e.g., electron-withdrawing Br enhances antimicrobial activity) . (ii) In Silico Screening : Docking studies (AutoDock Vina) predict binding to targets like bacterial enoyl-ACP reductase or human carbonic anhydrase . (iii) Toxicity Assays : Ames test for mutagenicity and MTT assays on HEK293 cells assess cytotoxicity .

Q. How are contradictions in biological activity data (e.g., varying IC₅₀ values) analyzed?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, serum proteins) or cell line variability. Statistical meta-analysis (e.g., ANOVA with Tukey post-hoc tests) identifies outliers . Redundant assays (e.g., duplicate MIC tests for antimicrobial activity) and standardized protocols (CLSI guidelines) improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.